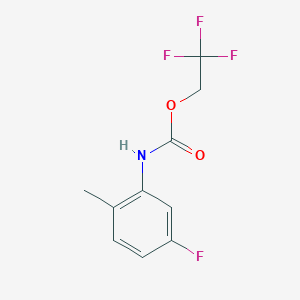

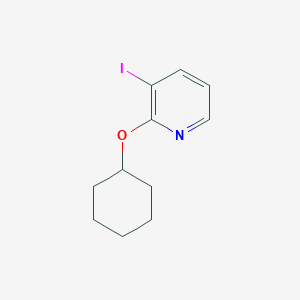

![molecular formula C17H19N3O2 B1452966 6-[4-(哌啶-1-基羰基)苯氧基]吡啶-3-胺 CAS No. 1242926-65-3](/img/structure/B1452966.png)

6-[4-(哌啶-1-基羰基)苯氧基]吡啶-3-胺

描述

Molecular Structure Analysis

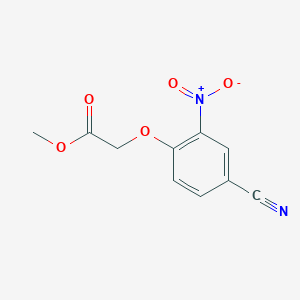

The molecular structure of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine consists of a pyridine ring attached to a phenyl ring through an ether linkage. The phenyl ring is further attached to a piperidine ring through a carbonyl group.Chemical Reactions Analysis

While specific chemical reactions involving 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are not detailed in the literature, it is known that pyridine derivatives can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .科学研究应用

抗癌应用

哌啶衍生物已被鉴定为潜在的抗癌剂。哌啶环上卤素、羧基、硝基或甲基等官能团的存在可以增加对癌细胞的细胞毒性。 研究表明,对哌啶核的修饰可以导致具有增强抑制癌细胞生长和转移能力的化合物 .

抗菌和抗真菌特性

哌啶核心在开发新型抗菌和抗真菌剂方面发挥着重要作用。 其衍生物已显示出对抗各种微生物和真菌病原体的有效性,鉴于抗生素耐药性日益引起关注,这一点至关重要 .

抗病毒和抗疟疾作用

具有哌啶结构的化合物已被研究用于其抗病毒和抗疟疾能力。 这些衍生物可以干扰病毒和寄生虫的生命周期,为治疗疟疾等疾病提供了有希望的途径 .

止痛和消炎用途

哌啶衍生物的止痛和消炎潜力已得到充分证明。 它们可以调节疼痛感知和炎症反应,使其成为开发新型止痛药和消炎药的宝贵工具 .

神经保护和抗阿尔茨海默病

正在研究哌啶类化合物的神经保护特性,特别是在阿尔茨海默病等神经退行性疾病的背景下。 它们可能提供保护神经元健康的机制并改善认知功能 .

降压和心血管应用

哌啶衍生物的修饰可以导致降压药物的开发。 这些化合物可以影响心血管功能,并且正在研究它们治疗高血压和相关疾病的潜力 .

抗精神病和抗抑郁作用

对哌啶衍生物的研究也扩展到心理健康领域,它们有望成为抗精神病和抗抑郁剂。 它们与神经递质系统的相互作用可能是治疗各种精神疾病的关键 .

抗凝血特性

最后,哌啶核已被用于制造抗凝血药物。 这些化合物可以预防血栓形成,这对于血栓性疾病的管理至关重要 .

作用机制

Target of Action

It’s known that compounds with a piperidine nucleus, like this one, have been associated with antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization . This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Pharmacokinetics

The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The result of the action of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing .

属性

IUPAC Name |

[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOSVZRQXUIDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

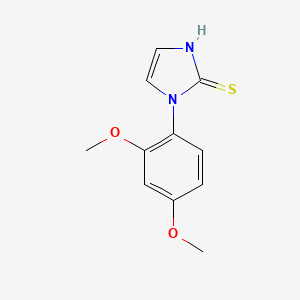

![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)

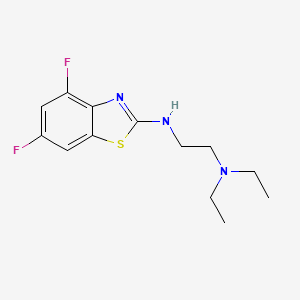

![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)

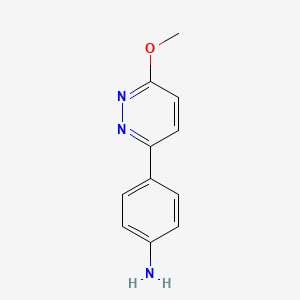

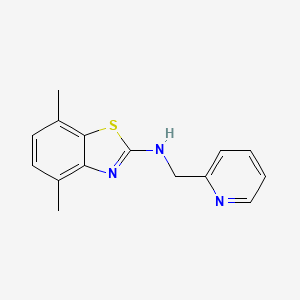

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)

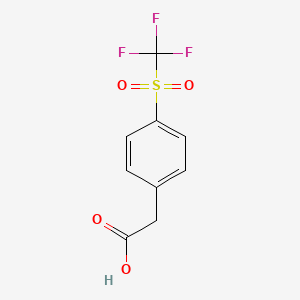

![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)